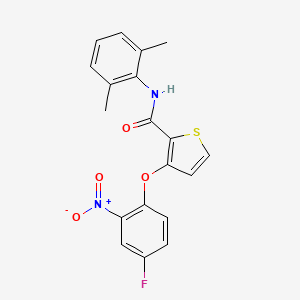
N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN2O4S and its molecular weight is 386.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide is a synthetic compound with potential applications in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C19H15FN2O4S
- Molar Mass: 386.4 g/mol
- CAS Number: 306977-56-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiophene ring and the nitrophenoxy group suggests potential interactions with enzymes and receptors involved in various signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures can inhibit viral replication. For example, derivatives of thiophene have shown effectiveness against viruses such as HCV and HSV, indicating potential antiviral properties for this compound as well .
- Anti-inflammatory Effects : Compounds in the same class have demonstrated significant anti-inflammatory activity. In vitro assays revealed that related thiophene derivatives could inhibit inflammatory cytokines, which may be relevant for treating inflammatory diseases .
- Anticancer Properties : Some studies have reported that thiophene-based compounds can induce apoptosis in cancer cells by modulating pathways associated with cell growth and survival. This suggests that this compound may also possess anticancer potential .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various thiophene derivatives against HCV. The compounds were tested for their ability to inhibit viral replication in vitro, showing IC50 values ranging from 10 to 50 μM. Although specific data for this compound is not yet available, its structural similarities suggest it may exhibit comparable antiviral activity.
Case Study 2: Anti-inflammatory Activity
In a recent investigation into the anti-inflammatory properties of thiophene derivatives, one compound showed an inhibition rate of 93% in a carrageenan-induced paw edema model at a concentration of 1 mM. This highlights the potential for this compound to serve as a potent anti-inflammatory agent .
Summary of Biological Activities
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c1-11-4-3-5-12(2)17(11)21-19(23)18-16(8-9-27-18)26-15-7-6-13(20)10-14(15)22(24)25/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRGHTGTPUYTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













